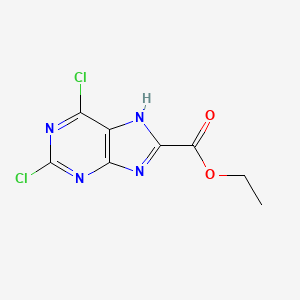

ethyl 2,6-dichloro-9H-purine-8-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,6-dichloro-7H-purine-8-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2N4O2/c1-2-16-7(15)6-11-3-4(9)12-8(10)14-5(3)13-6/h2H2,1H3,(H,11,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALDFCVOYZYHPND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=C(N1)C(=NC(=N2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2089972-52-9 | |

| Record name | ethyl 2,6-dichloro-9H-purine-8-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Solubility Profile & Handling of Ethyl 2,6-dichloro-9H-purine-8-carboxylate

The following technical guide details the solubility profile, physicochemical behavior, and handling protocols for Ethyl 2,6-dichloro-9H-purine-8-carboxylate .

CAS Number: 2089972-52-9

Molecular Formula: C

Executive Summary & Chemical Context

Ethyl 2,6-dichloro-9H-purine-8-carboxylate is a highly functionalized purine scaffold used primarily as an intermediate in the synthesis of antiviral and anticancer nucleoside analogs. Its solubility behavior is governed by three competing structural motifs:

-

The Purine Core: A planar, aromatic bicycle that promotes strong

- -

The 2,6-Dichloro Substituents: These electron-withdrawing groups significantly increase lipophilicity (LogP) compared to the parent purine, enhancing solubility in chlorinated organic solvents (DCM, Chloroform).

-

The 9H-Imidazolic Proton: This proton is acidic (pKa

8–9), rendering the molecule amphoteric . It is insoluble in neutral water but dissolves readily in aqueous base via deprotonation.

Solubility Profile

The following data synthesizes experimental observations from structurally homologous 2,6-dichloropurine derivatives.

Solvent Compatibility Table

| Solvent Class | Specific Solvent | Solubility Rating | Application Context |

| Polar Aprotic | DMSO | High (>50 mg/mL) | Primary solvent for biological stock solutions and cryogenic storage. |

| DMF | High (>50 mg/mL) | Preferred for synthetic reactions (e.g., S | |

| Chlorinated | Dichloromethane (DCM) | Good (10–30 mg/mL) | Excellent for liquid-liquid extraction during workup. |

| Chloroform | Good | Alternative extraction solvent; useful for NMR analysis. | |

| Polar Protic | Ethanol (EtOH) | Temperature Dependent | Ideal for Recrystallization. Soluble at boiling; sparingly soluble at 4°C. |

| Methanol (MeOH) | Moderate | Good for chromatography loading; often too soluble for high-yield crystallization. | |

| Esters/Ethers | Ethyl Acetate | Moderate | Standard extraction solvent. May require heating for full dissolution. |

| THF | Good | Common reaction solvent; easily removed by rotary evaporation. | |

| Aqueous | Water (pH 7) | Insoluble | The compound is hydrophobic and precipitates in neutral aqueous media. |

| 0.1 M NaOH | Soluble | Deprotonation at N9 yields the water-soluble sodium salt. |

Mechanistic Visualization: Solvation Logic

The following decision tree illustrates the logical selection of solvents based on the intended experimental outcome.

Figure 1: Solvent selection decision tree based on experimental objectives.

Experimental Protocols

These protocols are designed to be self-validating. If the expected visual cue (clarity, precipitation) is not observed, stop and verify the compound's identity (e.g., via TLC or LC-MS).

Protocol A: Preparation of 100 mM Stock Solution (DMSO)

Purpose: To create a stable, high-concentration stock for biological assays or long-term storage. Reagents: Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9%.

-

Calculate Mass: For 1 mL of 100 mM stock, weigh 26.1 mg of the compound.

-

Vessel Selection: Use a glass amber vial (borosilicate). Avoid polystyrene plastics as DMSO may leach contaminants.

-

Dissolution: Add 1.0 mL of DMSO. Vortex vigorously for 30 seconds.

-

Validation: Hold the vial against a light source. The solution must be perfectly clear with no particulate matter. If hazy, sonicate for 5 minutes at 40°C.

-

-

Storage: Store at -20°C. DMSO freezes at 19°C; thaw completely and vortex before use to prevent concentration gradients.

Protocol B: Recrystallization (Purification)

Purpose: To remove impurities after synthesis using the "Ethanol/Water" solvent pair method. Principle: The compound is soluble in boiling ethanol but insoluble in water and cold ethanol.

-

Dissolve (Hot): Place crude solid in an Erlenmeyer flask. Add Ethanol (95%) slowly while heating to a gentle boil (approx. 78°C). Add just enough solvent to dissolve the solid.

-

Note: If the solution is dark/colored, add activated charcoal, boil for 2 mins, and filter hot.

-

-

Induce Nucleation: Remove from heat. Add warm water dropwise until a faint, persistent turbidity (cloudiness) appears.

-

Clear & Cool: Add 1–2 drops of hot ethanol to clear the turbidity. Cap the flask and allow it to cool to room temperature undisturbed.

-

Crystallize: Move the flask to an ice bath (0–4°C) for 1 hour.

-

Harvest: Filter the crystals using vacuum filtration. Wash with ice-cold 50% Ethanol/Water.

-

Validation: Check purity via HPLC or Melting Point (Expected range: ~180–186°C for related 2,6-dichloropurines [1]).

-

Protocol C: Aqueous Dissolution (pH Adjustment)

Purpose: To dissolve the compound in an aqueous buffer for immediate use in reactions where organic solvents are restricted.

-

Suspend the compound in water (it will float/clump).

-

Add 1.0 equivalent of 1M NaOH or Na

CO -

Vortex. The solid should dissolve as the N9-H is deprotonated, forming the sodium salt.

-

Caution: The ester group at position 8 is susceptible to hydrolysis in strong base over time. Use fresh solutions immediately.

-

Critical Handling & Safety Notes

-

Sensitization Warning: Halogenated purines are potent sensitizers. They can cause allergic skin reactions. Always handle inside a fume hood with nitrile gloves.

-

Reactivity: The C6-chlorine is highly reactive toward nucleophiles (amines, thiols). Avoid using nucleophilic solvents (like primary alcohols) if heating for extended periods, as solvolysis may occur (replacing -Cl with -OR).

-

Water Sensitivity: While the solid is stable, solutions in DMSO should be kept dry. Water uptake by DMSO can cause the compound to crash out of solution over time.

References

-

ChemicalBook. (n.d.). 2,6-Dichloropurine Synthesis and Properties. Retrieved from

-

Sigma-Aldrich. (n.d.). 2,6-Dichloro-9-(1-methylethyl)-9H-purine Safety Data Sheet. Retrieved from

-

National Institutes of Health (NIH). (2006). Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol. Molbank. Retrieved from

-

BLD Pharm. (n.d.).[1] Ethyl 2,6-dichloro-9H-purine-8-carboxylate Product Page. Retrieved from

Sources

The Purine Scaffold: From Traube’s Ring Closure to Palladium-Catalyzed Functionalization

The following technical guide is structured to serve as an authoritative resource for researchers in medicinal chemistry and pharmacology. It synthesizes historical methodologies with modern catalytic strategies, focusing on the mechanistic causality behind purine synthesis.

Executive Summary

The purine heterocycle (imidazo[4,5-d]pyrimidine) represents one of the most privileged scaffolds in pharmacopoeia. From the early dye-industry chemistry of the 19th century to the Nobel-winning "rational design" of the 20th century, the synthesis of substituted purines has evolved from simple ring closures to complex, transition-metal-catalyzed architecting. This guide analyzes the three critical epochs of purine chemistry: the Traube Construction (ring formation), the Elion-Hitchings Era (isosteric replacement), and the Modern Catalytic Era (regioselective functionalization).

Part 1: The Classical Era – Constructing the Core

Before one can functionalize a purine, one must construct the bicyclic system. While Emil Fischer coined the term "purine" in 1884, it was Wilhelm Traube in 1900 who established the most versatile synthetic route, which remains relevant for de novo synthesis today.

The Traube Synthesis (1900)

Unlike the Fischer synthesis (which degraded uric acid), the Traube synthesis builds the imidazole ring onto a pre-existing pyrimidine. This is strategically superior because pyrimidines are easily accessible and allow for the pre-installation of functional groups at positions 2 and 6 (purine numbering).

Mechanism:

-

Precursor: 4,5-diaminopyrimidine.

-

C1 Insertion: Condensation with a one-carbon donor (formic acid, dithioformic acid, or orthoesters).

-

Cyclodehydration: Ring closure to form the imidazole moiety.

This stepwise construction allows for the introduction of isotopes (e.g.,

Figure 1: The Traube Synthesis logic flow. The stepwise formation allows for substituent control on the pyrimidine ring prior to imidazole closure.

Part 2: The Golden Age of Rational Design (1940s–1980s)

The transition from dye chemistry to life-saving therapeutics was driven by Gertrude Elion and George Hitchings at Burroughs Wellcome.[1] They abandoned the "trial-and-error" screening method in favor of Rational Drug Design .

The Logic of Antimetabolites

Elion’s hypothesis was based on isosteric replacement . By substituting a specific atom in a natural purine (e.g., Oxygen

Case Study 1: 6-Mercaptopurine (6-MP)

-

Target: Acute Lymphoblastic Leukemia (ALL).[1]

-

Natural Substrate: Hypoxanthine (6-oxopurine).

-

Synthetic Innovation: Thiation of hypoxanthine using phosphorus pentasulfide (

) or direct Traube synthesis using thiourea. -

Mechanism (Lethal Synthesis): 6-MP is inactive until metabolized. It acts as a prodrug. The enzyme HGPRT converts 6-MP to 6-thioinosinic acid (T-IMP), which inhibits the de novo purine biosynthesis pathway, starving the cancer cell of DNA precursors.

Case Study 2: Acyclovir (ACV)[2]

-

Synthetic Innovation: The removal of the ribose ring, replacing it with an acyclic hydroxyethoxymethyl chain.

-

Selectivity Mechanism: ACV is a poor substrate for human thymidine kinase (TK) but an excellent substrate for viral TK. This ensures the drug is only phosphorylated (activated) in infected cells—a masterclass in selectivity.

Figure 2: The "Lethal Synthesis" pathway of 6-Mercaptopurine.[4] The molecule mimics hypoxanthine to enter the metabolic stream, then blocks downstream DNA production.

Part 3: The Regioselectivity Challenge (N7 vs. N9)

For modern medicinal chemists, the most persistent challenge in purine synthesis is alkylation regioselectivity.[5] The purine ring possesses multiple nucleophilic nitrogens.

The Problem: N7 vs. N9

When alkylating a purine (e.g., 6-chloropurine), two isomers are possible:

-

N9-isomer (Thermodynamic): Generally preferred and biologically relevant (mimics natural nucleosides).

-

N7-isomer (Kinetic): Often formed due to steric accessibility or electronic effects, especially with bulky electrophiles.

Mechanistic Solutions

-

Steric Shielding: Placing a bulky group at C6 (e.g., a large amine or aryl group) sterically hinders the N7 position, forcing the alkylating agent to attack N9.

-

Mitsunobu Reaction: Using PPh

and DIAD allows for alkylation under neutral conditions, often improving N9 selectivity compared to basic S -

Transient Protection: Using N7-blocking groups or specific metal coordination (e.g., organotin intermediates) to direct substitution to N9.

Figure 3: Regioselectivity logic. Steric bulk at C6 is a primary tool for suppressing the unwanted N7 isomer.

Part 4: Modern Synthetic Architectures

Current drug discovery utilizes transition-metal catalysis to decorate the purine core, treating it as a scaffold for cross-coupling.

Palladium-Catalyzed Cross-Coupling

The C6, C2, and C8 positions can be functionalized sequentially.

-

C6-Functionalization: 6-Chloropurine or 6-iodopurine are excellent electrophiles for Suzuki-Miyaura (aryl/vinyl boronic acids) or Sonogashira (alkynes) couplings.

-

Mechanism: Oxidative addition of Pd(0) into the C6-Cl bond is facile due to the electron-deficient nature of the pyrimidine ring.

-

C-H Activation: Recent advances allow for direct arylation at C8 using Pd(II) catalysis, avoiding the need for pre-halogenation.

Part 5: Detailed Experimental Protocols

Protocol A: Classical Synthesis of 6-Mercaptopurine (Elion Method)

Based on Elion & Hitchings, J. Am. Chem. Soc. 1954.

Rationale: Direct thiation of the oxo-purine is difficult; ring closure with a sulfur source is more efficient.

-

Reagents: 4,5-diamino-6-hydroxypyrimidine, Phosphorus Pentasulfide (

), Pyridine. -

Procedure:

-

Suspend 4,5-diamino-6-hydroxypyrimidine (10 mmol) in anhydrous pyridine (50 mL).

-

Add

(12 mmol) cautiously under inert atmosphere ( -

Critical Step: Reflux for 4 hours. The high temperature drives the thiation and the dehydration simultaneously.

-

Cool and pour into ice water. Acidify to pH 5 with acetic acid.

-

Collect the yellow precipitate (6-MP) by filtration.

-

-

Validation: UV

at 325 nm (pH 1).

Protocol B: Modern C6-Suzuki Coupling of Purines

For the synthesis of 6-arylpurines (Kinase Inhibitor Scaffolds).

Rationale: Uses Pd-catalysis to install diversity at C6.

-

Reagents: 6-Chloropurine (1.0 equiv), Arylboronic acid (1.5 equiv),

(5 mol%), -

Procedure:

-

Degassing: Dissolve 6-chloropurine in DME. Sparge with Argon for 15 mins (Oxygen poisons Pd(0)).

-

Add the catalyst

and base. -

Heat to 85°C for 12 hours in a sealed vial.

-

Workup: Dilute with EtOAc, wash with brine. Purify via flash chromatography (MeOH/DCM gradient).

-

-

Note: If N9 is unprotected, use 2 equivalents of base to account for the acidic N9-proton.

Comparative Data: Alkylation Methods

| Method | Reagents | Major Isomer | Yield | Selectivity Driver |

| Classical Base | Mixture (N9/N7) | 40-60% | Thermodynamics | |

| Mitsunobu | N9 | 70-85% | Stereoelectronic | |

| Pd-Allylation | Pd(0), Allyl Acetate | N9 | >90% | Metal Coordination |

References

-

Elion, G. B., & Hitchings, G. H. (1954).[6] Synthesis of 8-C14 and of S35-6-Mercaptopurine. Journal of the American Chemical Society.[6] Link

-

Nobel Prize Organisation. (1988).[1] Gertrude B. Elion – Nobel Lecture: The Purine Path to Chemotherapy. Link

-

Hocek, M. (2003). Synthesis of purine derivatives by palladium-catalyzed cross-coupling reactions. European Journal of Organic Chemistry. Link

-

Bakkestuen, A. K., & Gundersen, L. L. (2003). Regioselective N-alkylation of 6-chloropurine. Tetrahedron Letters. Link

-

Schaeffer, H. J., et al. (1978). 9-(2-Hydroxyethoxymethyl)guanine activity against viruses of the herpes group. Nature. Link

Sources

Operational Safety & Handling of Chlorinated Purines: A Technical Guide

Executive Summary & Chemical Nature[1][2]

Chlorinated purines (e.g., 6-chloropurine, 2,6-dichloropurine) are critical electrophilic intermediates in the synthesis of nucleoside analogs, including FDA-approved antivirals and antineoplastics. While indispensable, their utility is derived from the lability of the carbon-chlorine (C-Cl) bond, which renders them susceptible to nucleophilic aromatic substitution (

The Core Hazard: The same reactivity that allows for drug synthesis drives their toxicity and instability. Upon contact with atmospheric moisture or mucosal membranes, these compounds can hydrolyze to release hydrochloric acid (HCl) and the corresponding hypoxanthine derivative. Furthermore, their structural similarity to adenine and guanine allows them to intercalate into DNA or act as antimetabolites if systematically absorbed, posing potential genotoxic risks.

This guide moves beyond basic Safety Data Sheet (SDS) recommendations to provide a logic-driven operational framework for handling these compounds in a research setting.

Hazard Identification & Mechanistic Toxicity[2][3][4]

To handle these compounds safely, one must understand the molecular mechanism of injury.

The Hydrolysis Threat

Chlorinated purines are moisture-sensitive. In a high-humidity environment (>50% RH), the C-6 chlorine atom is susceptible to hydrolysis.

-

Reaction:

-

Consequence: An open container can accumulate pressurized HCl gas, causing "popping" upon reopening and releasing corrosive fumes that damage respiratory mucosa.

Biological Activity[3][5][6]

-

Skin Sensitization: As potent electrophiles, chlorinated purines can haptenize proteins in the dermal layer, leading to allergic contact dermatitis.

-

Systemic Toxicity: Most are classified as Acute Tox. 3 or 4 (Oral/Dermal). They act as metabolic decoys; once inside the cell, they may inhibit key enzymes in the purine salvage pathway.

Quantitative Hazard Data

| Parameter | 6-Chloropurine | 2,6-Dichloropurine | Operational Implication |

| Physical State | Crystalline Powder | Crystalline Powder | Dust generation is the primary exposure vector. |

| Melting Point | 143-144°C (dec.) | 180-182°C | Thermal decomposition releases |

| Water Solubility | Moderate | Low | Wash spills with aqueous base (e.g., |

| Acute Tox (Oral) | LD50 ~720 mg/kg (Mouse) | LD50 < 200 mg/kg (Est.) | High Potency: Treat as a potent bioactive. |

Engineering Controls & PPE Hierarchy

Effective safety is not about better gloves; it is about containment.

Primary Containment (Engineering)

-

Standard Operations: All weighing and transfer operations must occur within a Chemical Fume Hood operating at a face velocity of 80–100 fpm.

-

High-Risk Operations: For scaling up (>10g) or handling super-reactive variants (e.g., 6-chloro-9-arylpurines), use a Glovebox under

or Ar atmosphere. This prevents hydrolysis and protects the operator from dust.

Personal Protective Equipment (PPE)

-

Hand Protection:

-

Standard: Double-gloving with Nitrile (0.11 mm).

-

Justification: Chlorinated heterocycles can permeate standard latex. Nitrile offers superior chemical resistance to the organic solvents (DMF, DMSO) typically used to dissolve these purines.

-

-

Respiratory: If working outside a hood (strongly discouraged), a full-face respirator with P100 (HEPA) and Organic Vapor cartridges is mandatory due to the combined particulate and HCl risk.

Visualization: Hierarchy of Controls

The following diagram illustrates the decision logic for selecting containment based on the operation scale.

Figure 1: Decision matrix for engineering controls based on operational scale.

Operational Protocol: Safe Synthesis ( )

The most common reaction involves displacing the chlorine with an amine (e.g., synthesis of Kinetin or Adenine analogs). This reaction is often exothermic and generates HCl as a byproduct.

Pre-Reaction Setup

-

Glassware: Oven-dried glassware is mandatory. Moisture competes with the amine nucleophile, producing impurities (hydroxypurines) and acid gas.

-

Base Trap: If the reaction scale is large, the HCl generated must be neutralized. Include an organic base (Triethylamine, DIPEA) in the reaction mixture (1.1 - 1.5 eq) to sequester the acid as a salt.

Step-by-Step Workflow

Step 1: Weighing (The Critical Dust Phase)

-

Action: Weigh the chlorinated purine in a tared vial inside the fume hood.

-

Why: Static electricity can cause the light powder to disperse. Use an anti-static gun if available.

Step 2: Solubilization

-

Action: Dissolve in dry DMF or DMSO.

-

Caution: These solvents enhance skin permeability. If a solution of 6-chloropurine in DMSO touches skin, the toxicant is carried directly into the bloodstream. Change gloves immediately upon splash.

Step 3: Reaction Initiation

-

Action: Add the amine nucleophile slowly.

-

Thermodynamics: This substitution is exothermic. For 2,6-dichloropurine, the first substitution (at C-6) is faster and more exothermic than the second. Monitor internal temperature.

Step 4: Quenching & Workup

-

Action: Quench with water or aqueous ammonium chloride.

-

Risk:[1][2][3] Any unreacted starting material will hydrolyze now. Ensure the quench is performed slowly in the hood to manage potential HCl off-gassing.

Visualization: Reaction Safety Pathway

Figure 2: Safety critical control points (SCCP) during the synthesis workflow.

Storage, Stability & Waste Disposal[4]

Storage Protocols

-

Temperature: Store at -20°C. Cold storage slows the rate of spontaneous hydrolysis.

-

Atmosphere: Store under Argon or Nitrogen. If a glovebox is unavailable, use a desiccator with active desiccant (e.g.,

or indicating silica). -

Container: Use amber glass (protects from light) with a PTFE-lined cap. Parafilm is insufficient for long-term storage against moisture; use electrical tape or heat-shrink bands.

Waste Disposal

-

Segregation: Do not mix with strong oxidizers.

-

Labeling: Clearly label waste as "Halogenated Organic - Toxic."

-

Deactivation: For small spills, treat with dilute NaOH to fully hydrolyze the C-Cl bond to the less toxic C-OH (hydroxypurine) before disposal, if permitted by local EHS regulations.

Emergency Response

In Case of Exposure:

-

Eye Contact: Immediately flush with water for 15 minutes.[4][5] The hydrolysis of the compound in the eye creates HCl—speed is critical to prevent corneal opacity.

-

Skin Contact: Wash with soap and water.[6][4][7][1][2][3][5] Do not use ethanol; it may increase absorption.

-

Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

Spill Cleanup:

-

Evacuate the immediate area.[4]

-

Don PPE (Double nitrile gloves, N95/P100 respirator).

-

Cover spill with sodium bicarbonate (baking soda) to neutralize potential acidity.

-

Sweep up (avoid dust generation) or use a wet wipe method.

References

-

Thermo Fisher Scientific. (2025). Safety Data Sheet: 6-Chloropurine. Retrieved from

-

PubChem. (n.d.). 6-Chloropurine Compound Summary. National Library of Medicine. Retrieved from

-

Sigma-Aldrich. (2024).[1] Safety Data Sheet: 2,6-Dichloropurine. Retrieved from

- Legraverend, M., et al. (2008). Synthesis of N-substituted 6-chloropurines. Tetrahedron. (Contextual reference for synthesis conditions).

-

European Chemicals Agency (ECHA). (n.d.). Registration Dossier: Purine derivatives. Retrieved from

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. fishersci.com [fishersci.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. pfaltzandbauer.com [pfaltzandbauer.com]

- 7. lgcstandards.com [lgcstandards.com]

Methodological & Application

Suzuki-Miyaura cross-coupling reactions with 2,6-dichloropurines

Application Note: High-Fidelity Regioselective Suzuki-Miyaura Coupling of 2,6-Dichloropurines

Executive Summary

The purine heterocycle is a privileged scaffold in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., CDK, MAPK pathways) and adenosine receptor agonists. 2,6-Dichloropurine (2,6-DCP) represents a critical distinct node for divergent synthesis. This guide details the protocols for exploiting the inherent electronic bias of 2,6-DCP to achieve regioselective C6-arylation followed by C2-functionalization .

By adhering to these protocols, researchers can achieve >95% regioselectivity for the C6-monoadduct without requiring blocking groups at C2, streamlining the synthesis of non-symmetrical 2,6-disubstituted purines.

Mechanistic Foundation: The "C6-First" Rule

To control the reaction, one must understand the electronic landscape of the purine ring. The reactivity difference between C2 and C6 is not steric; it is electronic.

-

C6 Position: The carbon at position 6 is flanked by the N1 and N7/N9 nitrogens. The cumulative electron-withdrawing effect makes C6 highly electrophilic, facilitating rapid oxidative addition of Palladium(0).

-

C2 Position: While also electron-deficient, the C2 position is flanked by N1 and N3. The oxidative addition at C2 is kinetically slower than at C6.

-

The Kinetic Window: By controlling stoichiometry (1.0–1.1 equivalents of boronic acid) and temperature, the reaction can be arrested exclusively at the mono-C6 stage.

N9-Protection is Mandatory: Free N9-H purines poison Pd-catalysts and suffer from solubility issues. This guide assumes the use of N9-protected substrates (e.g., N9-THP, N9-Boc, N9-Benzyl, or N9-Alkyl).

Visualization: Electronic Bias & Reaction Pathway

Figure 1: The kinetic pathway favors C6-insertion. C2-insertion requires overcoming a higher activation energy barrier.

Experimental Protocols

Protocol A: C6-Selective Mono-Coupling

Objective: Isolate the 6-aryl-2-chloropurine with <5% bis-coupled impurity.

Reagents & Materials:

-

Substrate: 9-Methyl-2,6-dichloropurine (or 9-THP analog) (1.0 equiv)

-

Coupling Partner: Arylboronic acid (1.05 equiv) — Strict stoichiometry is vital.

-

Catalyst: Pd(PPh₃)₄ (5 mol%) — Standard tetrakis is sufficient for C6.

-

Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)

-

Solvent: Toluene/Ethanol (2:1 ratio) or 1,4-Dioxane/Water.

Step-by-Step Methodology:

-

Degassing: Charge a reaction vial with the purine, arylboronic acid, and Pd(PPh₃)₄. Seal and purge with Argon for 5 minutes.

-

Solvent Addition: Add the sparged solvent mixture (e.g., Toluene/EtOH).

-

Activation: Add the aqueous Na₂CO₃ solution.

-

Reaction: Heat to 80°C (oil bath temperature).

-

Critical Checkpoint: Monitor by HPLC/TLC at 1 hour. C6 coupling is usually complete within 2–4 hours. Do not overheat or extend time unnecessarily, as this promotes C2 coupling.

-

-

Work-up: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1]

-

Purification: Flash chromatography (Hexane/EtOAc). The 6-aryl-2-chloropurine usually elutes significantly later than the starting material but earlier than the bis-product.

Protocol B: Sequential C2-Coupling

Objective: Functionalize the remaining C2-chloride. This bond is stronger and requires a "hotter" catalytic system.

Reagents & Materials:

-

Substrate: 6-Aryl-2-chloropurine (from Protocol A) (1.0 equiv)

-

Coupling Partner: Arylboronic acid (1.5 – 2.0 equiv)

-

Catalyst System: Pd(OAc)₂ (5 mol%) + XPhos or SPhos (10 mol%)

-

Note: While Pd(PPh₃)₄ can work at high temps (100°C+), Buchwald biaryl phosphine ligands (XPhos) drastically improve yields for electron-rich boronic acids or sterically hindered partners.

-

-

Base: K₃PO₄ (3.0 equiv)

-

Solvent: n-Butanol or Toluene/Water (10:1).

Step-by-Step Methodology:

-

Setup: Combine substrate, boronic acid, Pd source, ligand, and base in a pressure tube.

-

Reaction: Heat to 100–120°C for 12–24 hours.

-

Monitoring: C2-chlorides are sluggish. If conversion stalls, add fresh catalyst (2 mol%) and boronic acid (0.5 equiv).

-

Work-up: Standard aqueous extraction.

-

Purification: Recrystallization is often possible for diaryl purines; otherwise, column chromatography.

Data Summary & Optimization Guide

The following table summarizes the impact of conditions on regioselectivity (C6 vs C2).

| Variable | Condition A (C6-Selective) | Condition B (C2-Promoting) | Mechanistic Impact |

| Stoichiometry | 1.0 – 1.1 equiv Boronic Acid | 1.5 – 3.0 equiv Boronic Acid | Excess reagent drives the slower C2 cycle. |

| Temperature | 60°C – 80°C | 100°C – 120°C (Microwave helpful) | Higher T provides energy to break the stronger C2-Cl bond. |

| Ligand | PPh₃ (Standard) | XPhos, SPhos, or PCy₃ | Electron-rich, bulky ligands facilitate oxidative addition at the deactivated C2. |

| Base | Na₂CO₃ or K₂CO₃ | K₃PO₄ or Cs₂CO₃ | Stronger bases/cations assist in transmetallation for difficult substrates. |

Strategic Workflow Diagram

Figure 2: Operational workflow for sequential functionalization. Note the QC checkpoint to ensure purity before Step 2.

Troubleshooting & Expert Insights

-

Hydrolysis Side-Reactions:

-

N9-Deprotection Instability:

-

Insight: If using THP (tetrahydropyranyl), avoid highly acidic workups. If using Acetyl groups, they may cleave under the basic Suzuki conditions. Benzyl or SEM groups are most robust for this sequence.

-

-

Purification of Mixtures:

-

If you accidentally generate a mixture of Mono-C6 and Bis-C2,6 products, use C18 Reverse Phase HPLC for separation if normal phase silica fails. The polarity difference is often more pronounced in reverse phase.

-

References

-

Hocek, M., & Dvořáková, H. (2003).[2] An Efficient Synthesis of 2-Substituted 6-Methylpurine Bases and Nucleosides by Fe- or Pd-Catalyzed Cross-Coupling Reactions of 2,6-Dichloropurines.[2] Journal of Organic Chemistry, 68(14), 5773–5776. [Link]

-

Hocek, M. (2003).[2] Cross-coupling reactions in the synthesis of cytostatic 6-arylpurine bases and nucleosides. Nucleosides, Nucleotides & Nucleic Acids, 22(5-8), 1199-1201. [Link]

-

Nencka, R., & Votruba, I. (2005). Regioselective Cross-Coupling Reactions in the Synthesis of Multisubstituted Purine Bases. Collection Symposium Series, 7, 213-216.[4] [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. An efficient synthesis of 2-substituted 6-methylpurine bases and nucleosides by Fe- or Pd-catalyzed cross-coupling reactions of 2,6-dichloropurines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CCCC , ASAP Articles, css200507213 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]

Troubleshooting & Optimization

preventing decomposition of ethyl 2,6-dichloro-9H-purine-8-carboxylate during reactions

Technical Support Center: Ethyl 2,6-dichloro-9H-purine-8-carboxylate

Welcome to the dedicated technical support center for ethyl 2,6-dichloro-9H-purine-8-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile but sensitive building block in their synthetic endeavors. Here, we address common challenges and provide in-depth, field-proven solutions to prevent its decomposition during reactions, ensuring the integrity of your experiments and the quality of your results.

Troubleshooting Guide: Navigating Common Reaction Pitfalls

This section addresses specific issues you may encounter during your experiments with ethyl 2,6-dichloro-9H-purine-8-carboxylate. We delve into the root causes of these problems and provide actionable, step-by-step protocols to overcome them.

Question 1: "My reaction yield is low, and I'm observing significant byproduct formation. What's causing the decomposition of my starting material?"

Answer:

Low yields and the presence of multiple byproducts when using ethyl 2,6-dichloro-9H-purine-8-carboxylate are typically due to two primary decomposition pathways: hydrolysis of the C8-ethyl ester and undesired nucleophilic substitution at the purine core. The lability of the ester group and the high reactivity of the chlorine atoms make this molecule susceptible to degradation under suboptimal conditions.

Primary Causes of Decomposition:

-

Ester Hydrolysis: The ethyl ester at the C8 position is vulnerable to both acidic and basic hydrolysis.[1][2][3] Basic hydrolysis, also known as saponification, is irreversible and can be particularly problematic if your reaction conditions employ strong bases.[2]

-

Dechlorination: The chlorine atoms at the C2 and C6 positions are excellent leaving groups, making the purine ring highly susceptible to nucleophilic attack.[4] The C6 position is generally more reactive than the C2 position.[5]

-

Formation of N7-isomers: During N9-alkylation reactions, the formation of the undesired N7-isomer is a common side reaction.[6][7]

To mitigate these issues, careful control of reaction parameters is paramount.

Workflow for Minimizing Decomposition:

Caption: A generalized workflow for minimizing decomposition.

Question 2: "I suspect the ethyl ester is hydrolyzing. How can I prevent this and what are the signs?"

Answer:

Ester hydrolysis is a frequent challenge. The resulting carboxylate is often more polar than the starting material and may be observed as a new, lower Rf spot on a TLC plate. Under acidic workup conditions, this will be protonated to the carboxylic acid.

Signs of Hydrolysis:

-

Appearance of a new, more polar spot on TLC that may streak.

-

Difficulty in extracting the product from an aqueous basic layer.

-

Mass spectrometry data showing a peak corresponding to the hydrolyzed product (loss of 28 Da, the ethyl group).

Preventative Measures:

| Parameter | Recommendation | Rationale |

| Base Selection | Use non-nucleophilic, sterically hindered bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a weak inorganic base such as K₂CO₃. | Strong nucleophilic bases like NaOH or KOH will readily attack the ester carbonyl, leading to saponification.[8] |

| Solvent Choice | Employ anhydrous aprotic solvents like DMF, acetonitrile, or THF. | These solvents do not participate in hydrolysis and can help to solubilize the starting material and reagents effectively. |

| Temperature Control | Maintain the lowest possible temperature at which the reaction proceeds at a reasonable rate. | Higher temperatures accelerate the rate of hydrolysis. |

| Reaction Time | Monitor the reaction closely and quench it as soon as the starting material is consumed. | Prolonged reaction times increase the likelihood of side reactions, including hydrolysis. |

Protocol for a Model Nucleophilic Substitution while Preserving the Ester:

-

To a solution of ethyl 2,6-dichloro-9H-purine-8-carboxylate (1.0 eq) in anhydrous DMF, add the nucleophile (1.1 eq).

-

Add K₂CO₃ (2.0 eq) as a mild base.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, pour the reaction mixture into ice-water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Question 3: "How can I avoid unwanted dechlorination or substitution at the wrong position?"

Answer:

Selective substitution is key to the successful use of this purine derivative. The C6 position is inherently more reactive to nucleophilic attack than the C2 position.[5]

Strategies for Controlled Substitution:

| Strategy | Details | Rationale |

| Temperature Control | Reactions targeting the C6 position can often be carried out at lower temperatures (e.g., 0 °C to room temperature). Substitution at C2 typically requires more forcing conditions (higher temperatures). | This exploits the inherent reactivity difference between the two positions. |

| Choice of Nucleophile | Softer, less reactive nucleophiles will preferentially attack the more electrophilic C6 position. | Harder, more reactive nucleophiles may lead to a mixture of products. |

| Protecting Groups | If the desired reaction is not at the C2 or C6 positions, these can be temporarily blocked using protecting groups.[9] | This strategy directs the reactivity to the desired site.[10] |

Decomposition Pathway Diagram:

Caption: Major decomposition pathways for the target molecule.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for ethyl 2,6-dichloro-9H-purine-8-carboxylate?

A1: This compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[11] It should be protected from moisture and light to prevent degradation.

Q2: Can I use protic solvents like ethanol or methanol for my reaction?

A2: It is generally not recommended. Protic solvents can act as nucleophiles, leading to undesired substitution reactions (e.g., formation of alkoxy derivatives at C2 or C6). They can also facilitate ester hydrolysis. Aprotic solvents are a safer choice.

Q3: Is the N9-H acidic? Do I need to protect it?

A3: The N9-H is acidic and can be deprotonated by a base. In many reactions, such as N9-alkylation, this is the desired site of reactivity. If you intend to perform a reaction elsewhere on the molecule and want to avoid N9-alkylation, protection of this position may be necessary.

Q4: What if I want to hydrolyze the ester to the carboxylic acid intentionally?

A4: For intentional hydrolysis, treatment with a base like lithium hydroxide (LiOH) in a mixture of THF and water at room temperature is a standard and effective method.[8] Subsequent acidification will yield the free carboxylic acid. Be aware that the resulting purine-8-carboxylic acid may be susceptible to decarboxylation upon heating.[12][13][14]

Q5: Are there any known incompatibilities with other reagents?

A5: Avoid strong reducing agents, as they can lead to dechlorination. Strong oxidizing agents should also be used with caution. As with any reaction, it is advisable to perform a small-scale test reaction first.

References

- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (2024). Journal of Chemical and Pharmaceutical Research, 16(4), 131.

- Carboxyl protecting groups. (n.d.).

- What properties do the derivatives of 2,6 - Dichloropurine have? - Blog - Keyingchem. (2025, December 24).

- An Unusual Protector-Protégé Strategy for the Biosynthesis of Purine Nucleoside Antibiotics. (2017, February 16). Cell Chemical Biology.

- Reactivity of 2,6-Dichloropurine Ribonucleoside Studied by 35Cl NQR Spectroscopy. (n.d.).

- Decarboxyl

- 13.10: Protecting Groups in Organic Synthesis - Chemistry LibreTexts. (2021, March 5).

- Solid-phase synthesis of 2,6,8-trisubstituted purines - Academia.edu. (n.d.).

- hydrolysis of esters - Chemguide. (n.d.).

- synthesis of 1,4-benzoxathiin-9h-purine derivatives as antiprolifer

- Ch20: Hydrolysis of Esters - University of Calgary. (n.d.).

- Purines, pyrimidines, and imidazoles. Part XXXVIII. A kinetics study of the decarboxylation of 5-amino-1-β-D-ribofuranosylimidazole-4-carboxylic acid 5′-phosphate and related compounds - Journal of the Chemical Society B. (n.d.).

- Ester hydrolysis - Wikipedia. (n.d.).

- Ester to Acid - Common Conditions. (n.d.).

- Amino Acid-Protecting Groups. (2019, November 19).

- Facile and Practical Synthesis of 2,6-Dichloropurine - ResearchG

- Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines - Semantic Scholar. (2011, July 11).

- Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent - MDPI. (2006, June 1).

- 5.9: Hydrolysis of Esters - Chemistry LibreTexts. (2021, July 13).

- 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine - PMC - NIH. (n.d.).

- The Decarboxylation of Carboxylic Acids and Their Salts - Chemistry LibreTexts. (2023, January 22).

- Decarboxylation of Carboxylic Acids - YouTube. (2025, January 9).

- 2,6-Dichloro-9H-purine - Apollo Scientific. (n.d.).

- Decarboxylation - Organic Chemistry Portal. (n.d.).

- US6252061B1 - Process for the production of 2-halo-6-aminopurine derivatives - Google P

- Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines - PMC. (n.d.).

- Direct Regioselective C-H Cyanation of Purines - MDPI. (2023, January 17).

- Synthesis of C6-Substituted Purine Nucleoside Analogues via Late-Stage Photoredox/Nickel Dual Catalytic Cross-Coupling - PMC. (2021, March 8).

- Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells - PMC. (2018, August 10).

- 2,6-Dichloro-9-ethyl-9H-purine | 190655-14-2. (n.d.).

- Full article: Interactions of 2,6-substituted purines with purine nucleoside phosphorylase from Helicobacter pylori in solution and in the crystal, and the effects of these compounds on cell cultures of this bacterium. (2022, April 18).

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. Ester hydrolysis - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. What properties do the derivatives of 2,6 - Dichloropurine have? - Blog - Keyingchem [keyingchemical.com]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. Ester to Acid - Common Conditions [commonorganicchemistry.com]

- 9. jocpr.com [jocpr.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 2,6-Dichloro-9-ethyl-9H-purine | 190655-14-2 [sigmaaldrich.com]

- 12. Decarboxylation - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. youtube.com [youtube.com]

Technical Support Center: Regioselective Substitution of Dichloropurines

From the desk of the Senior Application Scientist

Welcome to the technical support center for dichloropurine chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of achieving regioselective substitution on dichloropurine scaffolds. The inherent electronic differences between the C2 and C6 positions of the purine ring present both a challenge and an opportunity for synthetic chemists. This resource consolidates field-proven insights and foundational principles into a practical, problem-solving format to help you optimize your reactions, troubleshoot unexpected outcomes, and achieve your target regioselectivity with confidence.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Poor or No Regioselectivity – I'm getting a mixture of C2 and C6 substituted products.

This is the most common challenge in dichloropurine chemistry. The outcome of the reaction is a delicate balance of electronics, sterics, and reaction conditions.

Probable Causes:

-

Intrinsic Reactivity: The C6 position is generally more electrophilic and thus more reactive towards nucleophilic attack than the C2 position.[1] This is the default pathway. If your conditions are not finely tuned, you will likely see substitution at C6, or a mixture if the reaction is forced.

-

"Hard" vs. "Soft" Nucleophiles: The nature of your nucleophile plays a critical role. Hard nucleophiles (e.g., primary/secondary amines, alkoxides) tend to react faster at the more electron-deficient C6 position. Softer nucleophiles (e.g., thiols) can sometimes show different selectivity profiles.

-

High Reaction Temperature: Elevated temperatures provide enough energy to overcome the activation barrier for substitution at both C2 and C6, leading to a loss of selectivity. The thermodynamically controlled product may be favored, which can sometimes be a mixture.

-

Inappropriate Solvent: The solvent influences the solubility of reagents and stabilizes charged intermediates.[2][3] A solvent that doesn't adequately differentiate the stability of the C2 and C6 transition states can lead to poor selectivity.

Step-by-Step Solutions:

-

Lower the Reaction Temperature: This is the first and most crucial parameter to adjust. To favor substitution at the more reactive C6 position, start your reaction at a lower temperature (e.g., 0 °C or even room temperature) and monitor the progress carefully. For example, the reaction of 2,6-dichloropurine with cyclohexylamine proceeds selectively at the C6 position at 70 °C in n-butanol.[1]

-

Choose the Right Solvent: For selective C6 substitution with amines, alcohols like n-butanol or isopropanol are often effective.[1][4] For subsequent C2 substitution, which requires more forcing conditions, a higher boiling polar aprotic solvent like DMF or NMP might be necessary.[5]

-

Control Stoichiometry: Use only a slight excess (1.0-1.2 equivalents) of the nucleophile for the initial C6 substitution. Using a large excess can promote double substitution or side reactions.

-

Consider the Base: For amine nucleophiles, a non-nucleophilic base like Diisopropylethylamine (DIPEA) or triethylamine (Et3N) is often used to scavenge the HCl generated.[5] The choice and amount of base can influence the reaction rate and selectivity.

Workflow for Troubleshooting Poor Regioselectivity

Caption: Troubleshooting workflow for poor regioselectivity.

Issue 2: My C6 substitution is complete, but the C2 substitution won't proceed.

After successfully substituting the C6 position, the electronic character of the purine ring changes, making the C2 position less reactive.

Probable Causes:

-

Deactivated Ring System: The introduction of an electron-donating group (like an amino or alkoxy group) at C6 reduces the electrophilicity of the C2 carbon, making the second substitution more difficult.

-

Insufficiently Forcing Conditions: The conditions used for the C6 substitution are almost always too mild for the C2 position.

-

Steric Hindrance: A bulky group at C6 can sterically hinder the approach of the second nucleophile to the C2 position.

Step-by-Step Solutions:

-

Increase the Temperature: The second substitution typically requires significantly higher temperatures, often in the range of 120-150 °C.[1][4]

-

Use a High-Boiling Point Solvent: Solvents like n-butanol, NMP, or DMSO are suitable for these higher temperatures.

-

Acid Catalysis: For amine nucleophiles, the addition of an acid catalyst can facilitate the reaction. A few drops of TMSCl or using an amine hydrochloride salt can protonate the ring, increasing its electrophilicity.[1]

-

Consider Microwave Irradiation: Microwave-assisted synthesis can often drive difficult reactions to completion in shorter times and with higher yields compared to conventional heating.[5]

Issue 3: I am attempting an N-alkylation or N-glycosylation and getting a mixture of N7 and N9 isomers.

Direct alkylation of the purine ring often leads to a mixture of N7 and N9 isomers, with the N9 isomer typically being the thermodynamically more stable and, therefore, major product.[4]

Probable Causes:

-

Thermodynamic vs. Kinetic Control: Standard alkylation conditions (e.g., a base like K₂CO₃ in DMF) often favor the formation of the more stable N9 isomer. Achieving the N7 isomer requires conditions that favor the kinetically controlled product.

-

Reaction Mechanism: The specific method used (e.g., direct alkylation vs. Vorbrüggen glycosylation) has a profound impact on the regiochemical outcome.

Step-by-Step Solutions:

-

For N7 Selectivity (Kinetic Product):

-

For N9 Selectivity (Thermodynamic Product):

-

Use Standard Basic Conditions: Employing a base like K₂CO₃, Cs₂CO₃, or NaH in a polar aprotic solvent like DMF or acetonitrile generally provides the N9 isomer as the major product.

-

Allow for Equilibration: Longer reaction times or higher temperatures can allow the initial mixture to equilibrate to the more stable N9 isomer.

-

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for the differential reactivity between the C2 and C6 positions in 2,6-dichloropurine?

A1: The differential reactivity stems from the electronic nature of the purine ring system. The C6 position is analogous to the C4 position of a pyrimidine, which is highly electron-deficient due to the influence of the two flanking nitrogen atoms. The C2 position is part of the imidazole portion of the purine and is less electron-deficient. Consequently, the C6 carbon is a harder electrophilic center and more susceptible to attack by most nucleophiles. The order of leaving group ability is generally C6 > C2.[1]

Q2: How do I choose the optimal conditions for a sequential C6 then C2 substitution?

A2: A two-step, one-pot reaction is often feasible. The key is a stepwise increase in temperature.

General Protocol for Sequential Diamination:

-

C6 Substitution (Step 1): Dissolve 2,6-dichloropurine (1.0 eq) in n-butanol. Add the first amine (1.1 eq) and a base like DIPEA (1.1 eq). Heat the mixture to 70-80 °C and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

C2 Substitution (Step 2): To the same reaction vessel, add the second amine (2.0-2.5 eq) and a drop of TMSCl (or another acid catalyst). Increase the temperature to 120 °C and stir for 12-16 hours, again monitoring for completion.[1]

-

Workup: After cooling, the product can be isolated by filtration if it precipitates, or by standard aqueous workup and column chromatography.

Q3: Can I reverse the selectivity and substitute at C2 first?

A3: While challenging, it is possible under specific circumstances, often involving palladium-catalyzed cross-coupling reactions rather than direct SNAr. For SNAr, the C6 position is almost always more reactive. However, by converting the chlorines to other leaving groups or by using specific directing groups on the purine ring, the selectivity can sometimes be altered. For instance, in Suzuki couplings of 2-chloro-6-methylpurine derivatives, the reaction occurs selectively at the C2 position.[7]

Q4: What role does the nucleophile itself play in determining regioselectivity?

A4: The nucleophile is a key determinant. A summary of general trends is presented below.

| Nucleophile Type | Typical Selectivity | Recommended Conditions (1st Substitution) |

| Primary/Secondary Amines | C6 selective | n-BuOH or EtOH, 70-90°C, with base (Et3N, DIPEA)[1][5] |

| Alkoxides (RO⁻) | C6 selective | Corresponding alcohol as solvent, Na/K metal or NaH |

| Phenoxides (ArO⁻) | C6 selective | Phase transfer catalysis or base (K₂CO₃) in DMF/Dioxane[8] |

| Thiols/Thiolates (RS⁻) | C6 selective | Base (K₂CO₃, NaOH) in polar solvent (DMF, EtOH) |

Mechanism of Nucleophilic Aromatic Substitution (SNAr) on 2,6-Dichloropurine

Caption: SNAr mechanism at C6 and C2 positions of 2,6-dichloropurine.

References

-

Dobak, I., Ostafin, M., Poleshchuk, O. K., Milecki, J., & Nogaj, B. (n.d.). Reactivity of 2,6-Dichloropurine Ribonucleoside Studied by 35Cl NQR Spectroscopy. ResearchGate. Retrieved from [Link]

-

Jauregui-Matos, V., Jacobs, O., Ouye, R., & Beal, P. A. (2024). Study of the N 7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride. ResearchGate. Retrieved from [Link]

-

Pérez-Pérez, M. J., et al. (2021). Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride. Journal of Organic Chemistry, 86(19), 13265-13275. Available from: [Link]

-

(n.d.). Facile and Practical Synthesis of 2,6-Dichloropurine. ResearchGate. Retrieved from [Link]

-

Wu, W., & Gao, Y. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc. Retrieved from [Link]

-

(n.d.). (PDF) Synthesis and screening of 2,6-diamino-substituted purine derivatives as potential cardiomyogenesis inducing agents. ResearchGate. Retrieved from [Link]

-

Bzowska, A., et al. (n.d.). Synthesis of 6-aryloxy- And 6-arylalkoxy-2-chloropurines and Their Interactions With Purine Nucleoside Phosphorylase From Escherichia Coli. PubMed. Retrieved from [Link]

-

(n.d.). Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal. Retrieved from [Link]

-

Perusa, A., et al. (2011). Synthesis and screening of 2,6-diamino-substituted purine derivatives as potential cardiomyogenesis inducing agents. ARKIVOC, 2011(6), 45-61. Available from: [Link]

-

Anantakrishnan, S. V. (n.d.). Role of solvent in chemical reactions. Proceedings of the Indian Academy of Sciences - Section A. Retrieved from [Link]

-

(n.d.). Solvent and Temperature Effects on Photoinduced Proton-Coupled Electron Transfer in the Marcus Inverted Region. DiVA. Retrieved from [Link]

-

Ashenhurst, J. (2012). Introduction to Nucleophilic Substitution Reactions. Master Organic Chemistry. Retrieved from [Link]

-

(n.d.). Nucleophilic aromatic substitution. Wikipedia. Retrieved from [Link]

-

Strouse, J. J., et al. (2005). Applications of Boronic Acids in Selective C-C and C-N Arylation of Purines. Acta Chimica Slovenica, 52, 187–199. Available from: [Link]

-

Tluchoň, J., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. Available from: [Link]

-

(2023). Direct Regioselective C-H Cyanation of Purines. MDPI. Retrieved from [Link]

-

(n.d.). Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents. ResearchGate. Retrieved from [Link]

-

(2020). What Is The Role Of A Solvent In A Chemical Reaction?. ReAgent. Retrieved from [Link]

-

Radi, M., et al. (2018). Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells. Molecules, 23(8), 1993. Available from: [Link]

-

Anantakrishnan, S. V., & Radhakrishnamurti, P. S. (n.d.). The role of solvents in chemical reactions. Proceedings of the Indian Academy of Sciences - Section A. Retrieved from [Link]

-

Pankiewicz, K. W., et al. (n.d.). Nucleic Acid Related Compounds. 136. Synthesis of 2-Amino- and 2,6-Diaminopurine Derivatives via Inverse-Electron-Demand Diels-A. Retrieved from [Link]

-

(n.d.). 2,6-Dichloropurine. PubChem. Retrieved from [Link]

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. chemicals.co.uk [chemicals.co.uk]

- 3. ias.ac.in [ias.ac.in]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 8. Synthesis of 6-aryloxy- and 6-arylalkoxy-2-chloropurines and their interactions with purine nucleoside phosphorylase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling with Dichloropurines

Welcome to the technical support center for cross-coupling reactions involving dichloropurines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of C-C and C-N bond formation on this critical heterocyclic scaffold. Dichloropurines are versatile building blocks in medicinal chemistry, but their successful functionalization requires a nuanced understanding of catalyst systems and reaction conditions. This center provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What is the intrinsic reactivity order for the C2 and C6 positions of 2,6-dichloropurine in cross-coupling reactions?

The regioselectivity of cross-coupling reactions on 2,6-dichloropurines is a subject of considerable interest. Generally, for nucleophilic aromatic substitution (SNAr) reactions, the C6 position is more reactive due to the electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine ring. However, in palladium-catalyzed cross-coupling, the outcome is not as straightforward and is heavily influenced by the chosen catalyst system. For Suzuki-Miyaura couplings, the reaction of 9-benzyl-2,6-dichloropurine with one equivalent of phenylboronic acid has been shown to selectively yield the C6-phenylated product.[1][2] Conversely, if the C2 position bears a more reactive halogen (like iodine), as in 9-benzyl-6-chloro-2-iodopurine, the coupling occurs preferentially at C2.[1][2] This highlights that while an intrinsic reactivity preference exists, it can be readily overturned by the choice of leaving group and, most importantly, the catalytic system.

Q2: How do I select an initial palladium source and ligand for my reaction?

A successful cross-coupling is critically dependent on the palladium source and, more importantly, the ligand. The ligand stabilizes the palladium center, influences its reactivity, and can dictate the regioselectivity of the reaction.

-

Palladium Source: For initial screening, using a stable, air- and moisture-tolerant Pd(II) pre-catalyst is often more reliable than using Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃, which can degrade over time.[3][4] Modern Buchwald pre-catalysts, for example, are designed to generate the active LPd(0) species reliably in situ.[5]

-

Ligand Selection: The choice of ligand is paramount. For challenging substrates like dichloropurines, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr, SIPr) are often required.[6][7][8] These ligands promote the crucial oxidative addition step, particularly with less reactive chloroarenes, and enhance catalyst stability.[7][8] For controlling regioselectivity, the steric profile of the ligand is a key tool.[6][9]

The following diagram illustrates a general decision-making process for initial catalyst screening.

Caption: A decision workflow for initial catalyst system selection.

Q3: What role does the base play in these cross-coupling reactions?

The base is a critical component of the catalytic cycle and its choice can significantly impact the reaction's success.[3] Its primary roles include:

-

Suzuki-Miyaura: The base activates the organoboron species (boronic acid or ester) to form a more nucleophilic boronate complex, which facilitates the transmetalation step.[3] Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[3][10]

-

Buchwald-Hartwig Amination: The base deprotonates the amine nucleophile, allowing it to coordinate to the palladium center. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are frequently used.[11][12] For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be employed, often with more specialized catalyst systems.[11]

-

Sonogashira Coupling: In the traditional copper-co-catalyzed reaction, an amine base (e.g., triethylamine, diisopropylamine) is used to deprotonate the terminal alkyne.[13]

The solubility and strength of the base are key. For instance, K₃PO₄ is often used in anhydrous Suzuki couplings, but may require a small amount of water to function effectively.[14]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each problem is followed by an analysis of potential causes and a series of recommended actions.

Problem 1: Low or No Product Yield / Incomplete Conversion

This is the most common issue in cross-coupling reactions. The root cause often lies in the deactivation of the catalyst or suboptimal reaction conditions.

Potential Causes & Solutions:

-

Inactive Catalyst:

-

Cause: The active Pd(0) species is not being generated efficiently from the Pd(II) pre-catalyst, or the catalyst has degraded upon storage. Oxygen can oxidize and deactivate the Pd(0) catalyst.[3]

-

Solution:

-

Degas Rigorously: Before adding the catalyst, thoroughly degas the solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[3] This is crucial to remove dissolved oxygen.

-

Use Fresh Catalyst: Ensure your palladium source is fresh and has been stored properly under an inert atmosphere.[4]

-

Switch to a Pre-catalyst: If using a source like Pd(OAc)₂, consider switching to a more robust, well-defined pre-catalyst (e.g., a Buchwald G3 or G4 pre-catalyst) that forms the active species more reliably.[5]

-

-

-

Suboptimal Ligand, Base, or Solvent:

-

Cause: The chosen combination of ligand, base, and solvent is not effective for this specific transformation. Phosphine ligands can be oxidized by trace air.[3] The base may be too weak or poorly soluble.[4]

-

Solution:

-

Screen Ligands: If conversion is low, the ligand may not be suitable. Screen a panel of ligands with varying steric and electronic properties. For dichloropurines, start with bulky, electron-rich biaryl phosphine ligands.

-

Screen Bases: If one base (e.g., K₂CO₃) is ineffective, try another (e.g., K₃PO₄, Cs₂CO₃). The choice of base is often interdependent with the solvent.[3]

-

Screen Solvents: Aprotic solvents like dioxane, toluene, and THF are common.[10] If solubility of the starting material or base is an issue, consider a different solvent system.

-

-

-

Incorrect Temperature:

-

Cause: The reaction temperature is too low to overcome the activation energy barrier, especially for the oxidative addition of a C-Cl bond.

-

Solution: Cautiously increase the reaction temperature in increments (e.g., from 80°C to 100°C or 110°C).[3] Monitor for potential catalyst decomposition or side product formation at higher temperatures.

-

Caption: A logical guide for troubleshooting low yields.

Problem 2: Poor Regioselectivity (Mixture of C2 and C6 Isomers)

Achieving selective functionalization at either the C2 or C6 position is a primary challenge with 2,6-dichloropurines.

Potential Causes & Solutions:

-

Insufficient Steric or Electronic Differentiation:

-

Cause: The chosen ligand does not create a sufficient steric bias to direct the palladium catalyst to one specific chlorine atom. The electronic properties of the two positions are too similar for the catalyst to distinguish between them.

-

Solution:

-

Employ Sterically Hindered Ligands: This is the most powerful tool for controlling regioselectivity. The use of very bulky monodentate phosphine ligands or N-heterocyclic carbenes (NHCs) can effectively block the more accessible C6 position, forcing the catalyst to undergo oxidative addition at the C2 position.[6][9] Conversely, smaller ligands like PPh₃ may favor reaction at C6.[9]

-

Catalyst-Controlled Selectivity: It has been demonstrated, for instance in Sonogashira couplings of diiodopurines, that monodentate ligands like PPh₃ (in Pd(PPh₃)₄) favor C2 coupling, while bidentate or electron-rich monodentate ligands favor C8 coupling.[9] This principle of ligand-controlled selectivity is directly applicable to dichloropurines.

-

-

Table 1: Ligand Classes and Their Potential Impact on Regioselectivity

| Ligand Class | Example Ligands | General Characteristics | Recommended Use Case for Dichloropurines |

| Simple Monodentate Phosphines | PPh₃, P(o-tol)₃ | Less bulky, less electron-rich. | May favor reaction at the more intrinsically reactive C6 position. |

| Bulky Monodentate Phosphines | P(t-Bu)₃, cataCXium® A | Sterically demanding, electron-rich. | Can be screened to enhance selectivity, potentially blocking one site. |

| Biaryl Monophosphines | XPhos, SPhos, RuPhos | Very bulky and electron-rich, high activity.[8] | Excellent for promoting reactivity at the challenging C-Cl bonds and can impart high regioselectivity due to their steric bulk.[6] |

| N-Heterocyclic Carbenes (NHCs) | IPr, SIPr | Strong σ-donors, sterically bulky.[6] | Shown to invert conventional selectivity in other dihaloheteroarenes; a powerful tool for achieving non-intuitive outcomes.[6][15] |

| Bidentate Phosphines | dppf, BINAP | Chelating ligands. | Can alter the geometry and reactivity of the Pd center; may favor different selectivity compared to monodentate ligands.[16] |

Problem 3: Formation of Di-substituted Product When Mono-substitution is Desired

Controlling the extent of the reaction to favor mono-arylation over di-arylation is a common challenge with dihalogenated substrates.[17]

Potential Causes & Solutions:

-

Stoichiometry and Reaction Time:

-

Cause: An excess of the coupling partner (e.g., boronic acid) is used, or the reaction is allowed to proceed for too long, leading to the second coupling event. In some cases, bulky ligands that are good for initial activation can also promote overfunctionalization.[17]

-

Solution:

-

Control Stoichiometry: Carefully control the stoichiometry of the coupling partner. Use a slight excess (e.g., 1.0 to 1.1 equivalents) relative to the dichloropurine.[10]

-

Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS. Stop the reaction as soon as the starting dichloropurine is consumed to minimize the formation of the di-substituted product.

-

Lower the Temperature: Reducing the reaction temperature can slow down the second coupling reaction relative to the first, thereby improving selectivity for the mono-substituted product.

-

-

Problem 4: Significant Dehalogenation Side Product

Dehalogenation (or hydrodehalogenation) is a competing side reaction where a hydrogen atom replaces one of the chlorine atoms.

Potential Causes & Solutions:

-

Undesired Hydride Source:

-

Cause: The reaction mixture contains a source of hydride that can be transferred to the purine ring. This can come from certain bases (e.g., alkoxides), protic solvents (e.g., alcohols), or even impurities in the reagents.[10]

-

Solution:

-

Choose a Non-Hydridic Base: Use bases like carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) which are less prone to acting as hydride donors.[10]

-

Use Aprotic Solvents: Employ anhydrous aprotic solvents like dioxane, THF, or toluene to minimize the presence of protic species.[10]

-

Screen the Catalyst System: Some palladium-ligand complexes are more susceptible to promoting dehalogenation. Screening different ligands may identify a system that minimizes this side reaction.[10]

-

-

Experimental Protocols

General Procedure for Catalyst Screening in a Suzuki-Miyaura Coupling with 2,6-Dichloropurine

This protocol describes a parallel screening approach to identify the optimal ligand and base for the mono-arylation of 2,6-dichloropurine.

Materials:

-

2,6-Dichloropurine

-

Arylboronic acid (1.1 equivalents)

-

Palladium pre-catalyst (e.g., G3-XPhos, 2 mol%)

-

Ligands for screening (e.g., XPhos, SPhos, RuPhos, PPh₃, 4 mol%)

-

Bases for screening (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2.0 equivalents)

-

Anhydrous, degassed solvent (e.g., Dioxane)

-

Reaction vials with stir bars, under an inert atmosphere (Argon or Nitrogen)

Procedure:

-

Array Preparation: In a glovebox, add 2,6-dichloropurine (e.g., 0.1 mmol) to an array of reaction vials.

-

Reagent Addition: To each designated vial, add the arylboronic acid (0.11 mmol) and the selected base (0.2 mmol).

-

Catalyst Addition: In separate vials, add the palladium pre-catalyst (0.002 mmol) and the selected ligand (0.004 mmol).

-

Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1.0 mL) to each vial.

-

Reaction: Seal the vials, remove the array from the glovebox, and place it on a pre-heated reaction block (e.g., 100 °C). Stir for the designated time (e.g., 12-24 hours).

-

Analysis: After cooling to room temperature, take an aliquot from each vial, dilute, and analyze by LC-MS to determine the conversion of starting material and the ratio of mono-substituted product, di-substituted product, and dehalogenated side products.

-

Optimization: Based on the results, select the best performing catalyst/ligand/base combination for a larger scale reaction.

Caption: The general catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

- D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108.

- Scott, C. J., & Sigman, M. S. (2022). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research, 55(15), 2037-2048.

- Pravdivtsev, V. V., et al. (2019). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers, 6(18), 3296-3301.

- Hocek, M., & Dvořáková, H. (2007). Palladium-catalyzed cross-coupling reactions in C6 modifications of purine nucleosides. Current Protocols in Nucleic Acid Chemistry, 28(1), 1-24.

- Lakshman, M. K., et al. (2004). Palladium-catalyzed C–N and C–C cross-couplings as versatile, new avenues for modifications of purine 2′-deoxynucleosides. Journal of Organometallic Chemistry, 689(24), 4649-4661.

- Kapadiya, K. M., et al. (2022). From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. RSC Medicinal Chemistry, 13(9), 1045-1076.

- BenchChem. (2025). Technical Support Center: Suzuki Coupling of Dichlorophthalazines. BenchChem.

- Guram, A. S., et al. (2020). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of Organic Chemistry, 85(21), 13545-13563.

- Scott, C. J., & Sigman, M. S. (2022). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research, 55(15), 2037-2048.

- Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.

- BenchChem. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. BenchChem.

- Wang, Y., et al. (2024). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Advances, 14(12), 8089-8115.

- Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.

- Leadbeater, N. E., & Marco, M. (2002). Ligand-free palladium-catalysed Suzuki reactions in water using microwave heating. Organic & Biomolecular Chemistry, 1(1), 44-48.

- Guram, A. S., et al. (2006). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Organic Letters, 8(9), 1787-1789.

- WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.

- Weires, A. G., et al. (2017). Coupling of Challenging Heteroaryl Halides with Alkyl Halides via Nickel-Catalyzed Cross-Electrophile Coupling. The Journal of Organic Chemistry, 82(19), 10424-10433.

- Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit.

- Mernyák, E., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 938-946.

- ResearchGate. (2019). Catalyst-controlled Regioselective Sonogashira Coupling of 9-Substituted-6-chloro-2,8-diiodopurines.

- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.

- Scott, C. J., & Sigman, M. S. (2022). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research, 55(15), 2037-2048.

- Fairlamb, I. J. (2005). Halide and pseudohalide effects in Pd-catalysed cross-coupling reactions. Chemical Society Reviews, 34(12), 1041-1050.

- BenchChem. (2025). 2,6-Dichloropyridine: A Comparative Guide to its Efficacy in Cross-Coupling Reactions. BenchChem.

- Wikipedia. (n.d.).

- BenchChem. (2025). Technical Support Center: Optimization of Catalyst Loading for 1,1-Dichloro-1-heptene Coupling. BenchChem.

- MilliporeSigma. (n.d.). Cross-Coupling Reactions Guide. MilliporeSigma.

- Kempe, R., & Bolm, C. (2025). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.

- ChemRxiv. (2025). Machine Learning-Guided Catalyst Selection Reveals Nickel's Advantages Over Palladium in Suzuki-Miyaura Cross-Coupling. ChemRxiv.

- Scott, C. J., et al. (2023). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society, 145(1), 353-364.

- Chemistry LibreTexts. (2023).

- ResearchGate. (2025). Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands.

- Ghaffari, T., & Ebrahimi, M. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19134-19153.

- ResearchGate. (2017). Buchwald-Hartwig amination; selection of optimal conditions.

- Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1913-1934.

- Havelková, M., et al. (2001).

- Havelková, M., et al. (2001).

- ResearchGate. (2020). Best practices in catalyst screening.

- ResearchGate. (2025). Facile and Practical Synthesis of 2,6-Dichloropurine.

- Isbrandt, T. A., & List, B. (2023). Recent Progress on One-Pot Multisubstrate Screening. Organic Process Research & Development, 27(7), 1205-1212.

- van Leeuwen, P. W. N. M. (2004). Combinatorial and rapid screening approaches to homogeneous catalyst discovery and optimization.

- Reddit r/Chempros. (2024). Failed suzuki coupling, any suggenstions?. Reddit.

- LaFrance, M., & Fagnou, K. (2006). Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics. Organic Letters, 8(23), 5275-5278.